Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Overview
Description
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a chemical compound composed of four sterically hindered phenols linked through a pentaerythritol core. It is primarily used as a phenolic antioxidant and heat stabilizer, enhancing the oxidative resistance and protection against the toxicity of solvents. This compound is particularly effective in stabilizing polymers such as polyethylene and polypropylene .
Mechanism of Action
Target of Action
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, also known as Agidol 110, is a sterically hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylene and polypropylene .
Mode of Action
Agidol 110 acts as a primary antioxidant for stabilizing polymers . It terminates the reaction chain of oxidation via interaction with the peroxide radical . The most effective chain-terminating antioxidants are substituted phenols whose labile hydrogen atom is easily abstracted by the peroxide radical, whereby chain termination occurs .
Biochemical Pathways
The interaction of polymers with oxygen proceeds as a radical chain reaction involving stages of chain initiation with formation of radicals, chain propagation, chain branching, and chain termination . The role of antioxidants like Agidol 110 consists in termination of this reaction chain of oxidation .
Pharmacokinetics
It is known that agidol 110 is a fine powder, from white to light yellow in color, well soluble in benzene, acetone, and toluene, slightly soluble in alcohols, and insoluble in water .
Result of Action
The resultant hydroperoxide breaks down into two radicals recombining to give stable compounds . This action of Agidol 110 enhances the oxidative resistance and protection against the toxicity of solvents .
Action Environment
The action of Agidol 110 is influenced by environmental factors such as temperature. It has a glass transition temperature of 50°C and can be annealed at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.
Biochemical Analysis
Biochemical Properties
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate acts as a free radical scavenger. During oxidative stress, free radicals can cause significant damage to biomolecules, leading to cellular dysfunction. This compound donates a hydrogen atom to neutralize free radicals, thereby preventing further chain reactions. It interacts with various enzymes and proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and stability .
Cellular Effects
This compound has been shown to exhibit anti-proliferative effects on certain cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses, thereby reducing inflammation and promoting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a free radical scavenger. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also interacts with various enzymes, enhancing their activity and stability. For example, it can inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a glass transition temperature of 50°C . Prolonged exposure to high temperatures and UV light can lead to its degradation, reducing its antioxidant efficacy. Long-term studies have shown that it can maintain cellular function and reduce oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, with significant adverse effects occurring at doses exceeding 100 mg/kg body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where it exerts its antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions require careful control to drive the reaction to completion, as commercial samples often contain low levels of the tri-ester.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the transesterification process.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: The major products formed from oxidation include quinones and other oxidized phenolic derivatives.
Substitution: Substitution reactions typically yield alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate has a wide range of applications in scientific research:
Biology: The compound’s antioxidant properties make it useful in biological studies to protect cells and tissues from oxidative stress.
Medicine: It is investigated for its potential use in pharmaceuticals as a stabilizing agent for drug formulations.
Comparison with Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Comparison: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is unique due to its pentaerythritol core, which links four sterically hindered phenolic groups. This structure provides enhanced stability and antioxidant properties compared to similar compounds that may have fewer phenolic groups or different core structures. The compound’s high molecular weight and low volatility make it particularly suitable for high-temperature applications in polymer stabilization .
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYISMPLEFNMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016730 | |
Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26347-98-8 | |
Record name | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method does the research paper describe for the analysis of Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?
A1: The research paper describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of the basic substance mass fraction in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) [].
Q2: Why is it important to determine the mass fraction of the basic substance in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?
A2: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is widely used as an antioxidant in various materials. The presence of impurities or degradation products can significantly impact its antioxidant efficacy. Determining the mass fraction of the basic substance ensures the quality and effectiveness of the antioxidant product [].
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